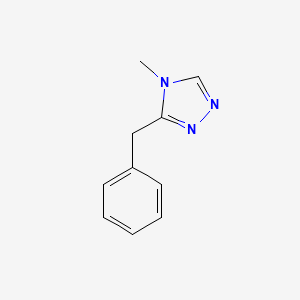

3-benzyl-4-methyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzyl-4-methyl-4H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a benzyl group at the 3-position and a methyl group at the 4-position. This unique structure imparts significant chemical and biological properties to the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with methyl isothiocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 1,2,4-triazoles, including this compound, often involves multi-step synthetic routes that are optimized for yield and purity. These methods may include the use of catalysts and controlled reaction environments to ensure consistent production quality .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The electron-rich triazole ring enables electrophilic substitution, particularly at nitrogen atoms. The benzyl group at C3 and methyl at N4 influence regioselectivity.

Nucleophilic Substitution

The π-deficient C5 position (adjacent to two nitrogens) is susceptible to nucleophilic attack.

Oxidation Reactions

The benzyl group undergoes oxidation, while the triazole ring remains stable under mild conditions.

Metal Coordination and Catalysis

The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic applications.

Functionalization via Cross-Coupling

The benzyl group participates in cross-coupling reactions.

Reduction and Ring Modification

Controlled reduction alters the triazole ring’s electronic properties.

Key Mechanistic Insights:

-

Steric Effects : The benzyl group at

Applications De Recherche Scientifique

Antimicrobial Activity

- Antibacterial Properties : Research indicates that 1,2,4-triazole derivatives exhibit substantial antibacterial activity against various Gram-positive and Gram-negative bacteria. 3-Benzyl-4-methyl-4H-1,2,4-triazole has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown that compounds with similar structures can achieve minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

- Antifungal Activity : The triazole scaffold is well-known for its antifungal properties. Compounds derived from this structure are used in the treatment of fungal infections. For instance, derivatives of 1,2,4-triazoles have been incorporated into antifungal agents like itraconazole and voriconazole .

- Anti-inflammatory Effects : Recent studies have highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. Compounds similar to this compound have shown promise in reducing inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemical Potential

- Fungicides : The antifungal properties of triazoles make them suitable candidates for use as fungicides in agriculture. Research has demonstrated that triazole derivatives can effectively inhibit fungal pathogens affecting crops .

- Herbicides : Some studies have explored the herbicidal activity of triazole derivatives. The ability to modify the triazole structure allows for the development of compounds that can selectively inhibit weed growth without harming crops .

Data Tables

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various triazole derivatives, this compound was synthesized and tested against multiple bacterial strains. The results indicated a notable reduction in bacterial growth compared to control groups, with MIC values demonstrating effectiveness comparable to leading antibiotics .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of triazole derivatives revealed that compounds structurally similar to this compound significantly reduced inflammation markers in animal models. This suggests potential for therapeutic development aimed at inflammatory diseases .

Mécanisme D'action

The mechanism of action of 3-benzyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding and dipole interactions . The compound’s effects on biological pathways depend on its ability to modulate enzyme activity and receptor function .

Comparaison Avec Des Composés Similaires

- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

- 4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid

Comparison: Compared to similar compounds, 3-benzyl-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the benzyl group at the 3-position and the methyl group at the 4-position can influence its reactivity and binding affinity to biological targets .

Activité Biologique

3-Benzyl-4-methyl-4H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The resulting triazole derivatives can be further functionalized to enhance their biological properties. For instance, derivatives with various substituents at the benzyl position have been synthesized to evaluate their impact on biological activity.

Biological Activities

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In particular, research indicates that triazole compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria. For example:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 10 µg/mL against E. coli |

| Derivative A | Antifungal | 5 µg/mL against C. albicans |

| Derivative B | Antimycobacterial | 15 µg/mL against M. tuberculosis |

The presence of the benzyl group has been shown to enhance antibacterial activity compared to other substituents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The following table summarizes these effects:

| Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 50 | 40 |

| 100 | 65 | 55 |

These results suggest a dose-dependent inhibition of inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Case Study on Antibacterial Efficacy

A study evaluated the efficacy of various triazole derivatives against multi-drug resistant strains of bacteria. The results showed that compounds with a benzyl substituent exhibited enhanced antibacterial activity compared to their non-benzyl counterparts. The study concluded that structural modifications could lead to more potent antibacterial agents. -

Case Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of triazole derivatives in a mouse model of arthritis. Treatment with this compound significantly reduced paw swelling and joint inflammation compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .

Propriétés

IUPAC Name |

3-benzyl-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTQEMDEYPRFRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.